Azane;dihydroxy(oxo)phosphanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

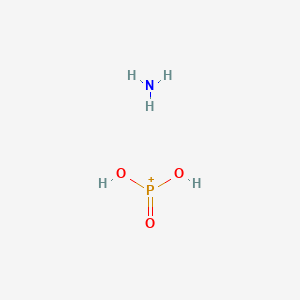

Azane;dihydroxy(oxo)phosphanium is a chemical compound with the molecular formula H₃O₃P. It is a derivative of phosphoric acid and is characterized by the presence of two hydroxyl groups and one oxo group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azane;dihydroxy(oxo)phosphanium can be synthesized through several methods. One common approach involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds. These esters undergo hydrolysis readily, yielding valuable materials with wide applications in pharmaceuticals and agriculture . Another method involves the reaction of phosphoric acid derivatives with appropriate reagents under controlled conditions to introduce the hydroxyl and oxo groups .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Análisis De Reacciones Químicas

Types of Reactions

Azane;dihydroxy(oxo)phosphanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .

Aplicaciones Científicas De Investigación

Azane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of Azane;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its hydroxyl and oxo groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The compound can also participate in catalytic processes, facilitating various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Azane;dihydroxy(oxo)phosphanium include:

Phosphoric acid: H₃PO₄, which has three hydroxyl groups attached to a phosphorus atom.

Phosphonic acid: H₃PO₃, which has two hydroxyl groups and one hydrogen atom attached to a phosphorus atom.

Phosphinic acid: H₃PO₂, which has one hydroxyl group and two hydrogen atoms attached to a phosphorus atom

Uniqueness

Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Azane; dihydroxy(oxo)phosphanium, also known as anisole; dihydroxy(oxo)phosphanium, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

Azane; dihydroxy(oxo)phosphanium is characterized by its unique phosphonium structure, which includes a phosphorus atom bonded to hydroxyl groups and an oxo group. This configuration allows for distinct interactions with biological molecules.

- Molecular Formula : C7H10O4P+

- CAS Number : 66640600

- Chemical Classification : Phosphonium salt

The biological activity of azane; dihydroxy(oxo)phosphanium is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Signal Transduction Modulation : The compound can influence signaling pathways that regulate cellular responses to external stimuli, thereby altering gene expression and protein synthesis.

- Antimicrobial Activity : Preliminary studies suggest that azane; dihydroxy(oxo)phosphanium exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Antimicrobial Properties

Research indicates that azane; dihydroxy(oxo)phosphanium possesses significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that azane; dihydroxy(oxo)phosphanium can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. This effect may be linked to the inhibition of specific kinases involved in cell survival signaling .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

-

Anticancer Activity Assessment :

- In an experimental setup involving human cancer cell lines, azane; dihydroxy(oxo)phosphanium was found to reduce cell viability significantly at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of azane; dihydroxy(oxo)phosphanium, it is useful to compare it with other phosphonium compounds known for their biological activities.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Azane; Dihydroxy(oxo)phosphanium | Yes | Yes | Enzyme inhibition, apoptosis |

| Phosphonium Compound A | Moderate | No | Membrane disruption |

| Phosphonium Compound B | Yes | Moderate | Reactive oxygen species generation |

Propiedades

Número CAS |

13446-12-3 |

|---|---|

Fórmula molecular |

H5NO3P+ |

Peso molecular |

98.019 g/mol |

Nombre IUPAC |

azanium;phosphenic acid |

InChI |

InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3)/p+1 |

Clave InChI |

PYCBFXMWPVRTCC-UHFFFAOYSA-O |

SMILES |

N.O[P+](=O)O |

SMILES canónico |

[NH4+].O[P+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.